molecular formula C48H68N4O8 B15438345 15,18,35,38,43,46,53,56-Octaoxa-1,12,21,32-tetrazaheptacyclo[30.8.8.812,21.13,7.16,10.123,27.126,30]hexaconta-3(60),4,6,8,10(59),23(50),24,26,28,30(49)-decaene

15,18,35,38,43,46,53,56-Octaoxa-1,12,21,32-tetrazaheptacyclo[30.8.8.812,21.13,7.16,10.123,27.126,30]hexaconta-3(60),4,6,8,10(59),23(50),24,26,28,30(49)-decaene

Cat. No.: B15438345
M. Wt: 829.1 g/mol
InChI Key: AXJIBMFJJSULEF-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule featuring a heptacyclic framework with eight oxygen (oxa) and four nitrogen (aza) atoms strategically positioned within its structure. The systematic IUPAC name reflects its intricate architecture:

  • Cyclo system: The [30.8.8.8¹²,²¹.1³,⁷.1⁶,¹⁰.1²³,²⁷.1²⁶,³⁰] notation indicates fused and bridged cycloalkane rings, with specific numbering for bridgehead positions.
  • Heteroatoms: The "Octaoxa" and "tetraza" descriptors denote oxygen and nitrogen atoms at positions 15, 18, 35, 38, 43, 46, 53, 56 (oxygen) and 1, 12, 21, 32 (nitrogen), respectively.

While direct experimental data for this compound are sparse in the provided evidence, its structural complexity aligns with macrocyclic and polycyclic systems studied for applications in supramolecular chemistry, catalysis, and drug discovery .

Properties

Molecular Formula

C48H68N4O8

Molecular Weight

829.1 g/mol

IUPAC Name

15,18,35,38,43,46,53,56-octaoxa-1,12,21,32-tetrazaheptacyclo[30.8.8.812,21.13,7.16,10.123,27.126,30]hexaconta-3(60),4,6,8,10(59),23(50),24,26,28,30(49)-decaene

InChI

InChI=1S/C48H68N4O8/c1-5-45-34-42-2-6-46(45)33-41(1)37-49-9-17-53-25-27-57-21-13-51(14-22-58-28-26-54-18-10-49)39-43-3-7-48-36-44(4-8-47(48)35-43)40-52-15-23-59-31-29-55-19-11-50(38-42)12-20-56-30-32-60-24-16-52/h1-8,33-36H,9-32,37-40H2

InChI Key

AXJIBMFJJSULEF-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN2CCOCCOCCN1CC3=CC4=C(C=C3)C=C(CN5CCOCCOCCN(CCOCCOCC5)CC6=CC7=C(C=C6)C=C(C2)C=C7)C=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare its structural and functional attributes with analogous heterocyclic systems:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Ring System Heteroatoms (O/N/S) Key Applications/Properties Reference
15,18,35,38,43,46,53,56-Octaoxa-1,12,21,32-tetrazaheptacyclo[...]decaene Not explicitly provided ~1,200 (estimated) Heptacyclic 8 O, 4 N Hypothesized: Host-guest chemistry, catalysis (inferred from structural analogs)
24,27,32,35-Tetraoxa-1,8,11,14,21,41-hexaazapentacyclo[...]hexaene C₃₄H₅₅N₆O₄ 611.43 Pentacyclic 4 O, 6 N Supramolecular receptors; MALDI-TOF confirmed synthesis
28,31-Dithia-2,10,13,21-tetrazapentacyclo[...]tetradecaene C₃₀H₂₈N₄S₂ 532.7 Pentacyclic 2 S, 4 N Photodynamic therapy; conjugated π-system enhances light absorption
6,11,22,27,33,36-Hexaaza-3,8,19,24-tetraazoniaheptacyclo[...]tetradecaene tetrabromide Not provided >1,000 Heptacyclic 6 N, 4 N⁺ (azonia) Ionic frameworks; bromides enhance solubility for biomedical applications
(9Z,19Z,21Z)-[...]heptadecaen-57-yl 3,4,5-trihydroxybenzoic acid (from TMIC Metabolomics) C₄₃H₅₁N₃O₁₁ 785.89 Hexacyclic 11 O, 3 N Natural product derivatives; antioxidant activity predicted via MS and bioassay

Key Findings :

Structural Complexity : The target compound’s heptacyclic system exceeds the pentacyclic frameworks of analogs like 24,27,32,35-Tetraoxahexaazapentacyclo[...]hexaene and 28,31-Dithiatetrazapentacyclo[...]tetradecaene , likely enhancing its stability and binding selectivity.

Nitrogen positioning at 1,12,21,32 may facilitate catalytic or coordination chemistry .

Synthetic Challenges : Unlike the MALDI-TOF-verified synthesis of 24,27,32,35-Tetraoxahexaazapentacyclo[...]hexaene , the target compound’s larger ring system and heteroatom density imply demanding synthetic routes, possibly requiring templated cyclization or high-dilution conditions.

Spectroscopic Characterization : Similar compounds rely on NMR (e.g., 1H/13C-NMR in Zygocaperoside ) and mass spectrometry (e.g., MS in fungal metabolites ) for structural validation. The target compound would likely require advanced 2D NMR (COSY, HSQC) and high-resolution MS .

Q & A

Q. What are the key challenges in synthesizing this polycyclic compound, and how can multi-step reaction optimization address them?

The compound’s complex topology requires precise control over stereochemistry and regioselectivity. Multi-step synthesis strategies involve:

  • Stepwise cyclization : Using reagents like m-CPBA for oxidation or NaBH₄ for selective reduction to stabilize intermediate heterocycles .
  • Protection/deprotection : Employing orthogonal protecting groups (e.g., tert-butoxycarbonyl) to manage reactive nitrogen and oxygen sites during ring formation .
  • Validation : Intermediate characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity at each stage .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and SADABS absorption correction .
  • Refinement : SHELXL-97 software refines anisotropic displacement parameters, achieving R-factors < 0.05 for high precision .
  • Key findings : Hydrogen-bonded networks (N–H⋯O, O–H⋯O) stabilize the supramolecular framework, critical for understanding packing efficiency and solubility .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s electronic properties and reactivity?

Advanced approaches include:

  • DFT calculations : B3LYP/6-311++G(d,p) basis sets to map electrostatic potential surfaces (EPS) and predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to assess conformational flexibility and aggregation behavior .
  • COMSOL Multiphysics : Integrate AI-driven parameter optimization for predicting reaction pathways under varying thermal/kinetic conditions .

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

Discrepancies often arise from dynamic vs. solid-state behavior:

  • Variable-temperature NMR : Identify fluxional processes (e.g., ring puckering) that cause signal splitting in solution but not in the crystal lattice .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) to explain deviations between theoretical and experimental bond lengths .
  • Synchrotron XRD : High-flux radiation resolves disorder in heavy-atom regions, improving model accuracy .

Q. What strategies enable the application of this compound in drug delivery or materials science?

Functionalization and host-guest chemistry are key:

  • Covalent modification : Introduce carboxylate groups (e.g., via ester hydrolysis) for pH-responsive micelle formation .
  • Coordination chemistry : Exploit nitrogen/oxygen donors to bind transition metals (e.g., Cu²⁺) for catalytic or antimicrobial applications .
  • Porosity engineering : Leverage its rigid framework for gas storage (e.g., CO₂ adsorption) by tuning cavity dimensions via substituent engineering .

Methodological Framework

Q. How to design experiments to study this compound’s stability under oxidative/reductive conditions?

A robust protocol includes:

  • Accelerated degradation studies : Expose the compound to H₂O₂ (0.1–5% v/v) or NaBH₄ (1–10 mM) at 25–60°C, monitoring degradation via HPLC .
  • Kinetic analysis : Fit data to Arrhenius or Eyring models to extrapolate shelf-life under storage conditions .
  • Mechanistic probes : Use isotopic labeling (e.g., 18O^{18}\text{O}) to trace oxygen involvement in decomposition pathways .

Q. What advanced spectroscopic techniques resolve overlapping signals in its NMR spectrum?

Employ:

  • 2D NMR : HSQC and HMBC correlate 1H^{1}\text{H}-13C^{13}\text{C} couplings to assign crowded regions (e.g., bridgehead carbons) .
  • DOSY : Differentiate aggregates from monomers by measuring diffusion coefficients in CDCl₃ vs. DMSO-d₆ .
  • Dynamic NMR : Analyze line-shape changes to quantify rotational barriers in constrained macrocycles .

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